An In-Depth Technical Guide to 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane: Properties, Characterization, and Synthesis
An In-Depth Technical Guide to 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane: Properties, Characterization, and Synthesis
Abstract
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a class of privileged heterocyclic motifs in medicinal chemistry, prized for a rigid, three-dimensional structure that facilitates precise spatial orientation of substituents.[1] This attribute makes it an attractive framework for designing potent and selective ligands for various biological targets.[2][3] This guide provides a comprehensive technical overview of a specific, novel derivative, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. As this compound is not extensively characterized in public literature, this document focuses on its predicted physicochemical properties, detailed experimental protocols for its empirical characterization, and a plausible synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any novel compound is establishing its precise chemical identity. This involves confirming its structure, formula, and molecular weight.
IUPAC Name: 4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane Molecular Formula: C₁₂H₂₄N₂O SMILES: CCCCN1CCOC2(CC1)CCNCC2
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// Define nodes for the atoms
N1 [label="N"];
C2 [label="C"];
C3 [label="C"];
O4 [label="O"];
C5 [label="C"];
C6_spiro [label="C"];
N7 [label="N"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
Butyl_C1 [label="C"];
Butyl_C2 [label="C"];
Butyl_C3 [label="C"];
Butyl_C4 [label="C"];
H_N7 [label="H"];
// Define edges for the bonds
N1 -- C2;
C2 -- C3;
C3 -- O4;
O4 -- C5;
C5 -- C6_spiro;
C6_spiro -- N1;
C6_spiro -- C11;
C11 -- C10;
C10 -- N7;
N7 -- C9;
C9 -- C8;
C8 -- C6_spiro;
N1 -- Butyl_C1;
Butyl_C1 -- Butyl_C2;
Butyl_C2 -- Butyl_C3;
Butyl_C3 -- Butyl_C4;
N7 -- H_N7;
// Add labels for atom positions
N1 [xlabel="4"];
O4 [xlabel="1"];
C6_spiro [xlabel="6"];
N7 [xlabel="9"];
}
Figure 2: High-level proposed synthetic workflow.
This strategy leverages commercially available starting materials and employs robust, well-documented reaction types common in medicinal chemistry campaigns. The key steps would involve the formation of the oxazaspirocycle followed by functionalization of the second nitrogen atom.
Experimental Characterization: Protocols and Expected Results
Empirical validation of the compound's properties is paramount. The following section details the standard experimental protocols for characterizing a novel compound of this class.
Physical Property Determination
Given that the predicted boiling point is high, the compound is likely to be a liquid or a low-melting solid at room temperature.
-
Boiling Point Protocol (Micro-scale):
-
Place a few milliliters of the purified compound into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube or a suitable heating block.
-
Heat the apparatus gently. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube's open end.
-
Rationale: This micro-scale method is ideal for novel compounds where material may be limited. It relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point.
A systematic solubility assessment is crucial for understanding the compound's behavior in various media, which informs its potential for formulation and biological testing.
-
Protocol:
-
Solvent Panel: Prepare test tubes with 1 mL of various solvents: Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Chloroform, and Hexane.
-
Sample Addition: Add approximately 10 mg of the compound to each tube.
-
Observation: Agitate each tube vigorously for 60 seconds. Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
Interpretation: Solubility in 0.1 M HCl but not in water or 0.1 M NaOH would confirm its basic nature. Solubility in chloroform and ethanol but not hexane would align with its predicted moderate polarity.
Spectroscopic and Spectrometric Analysis
Spectroscopic analysis provides the definitive structural confirmation and a unique fingerprint for the molecule.
Figure 3: Analytical workflow for structural characterization.
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation Protocol:
-
Weigh 5-10 mg of the purified compound.[4]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.[3]
-
Cap the tube and invert several times to ensure homogeneity.
-
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~3.7 - 3.8 t 2H O-CH ₂-C (morpholine ring) ~2.8 - 3.0 m 4H N-CH ₂-C (piperidine ring) ~2.6 - 2.8 m 4H N-CH ₂-C (morpholine ring) ~2.4 - 2.6 t 2H N-CH ₂- (butyl chain) ~1.7 - 1.9 m 4H C-CH ₂-C (piperidine ring) ~1.4 - 1.6 m 2H N-CH₂-CH ₂- (butyl chain) ~1.2 - 1.4 sextet 2H -CH₂-CH ₂-CH₃ (butyl chain) ~0.9 t 3H -CH ₃ (butyl chain) (broad singlet) s 1H N-H (secondary amine)
-
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
Chemical Shift (δ, ppm) Assignment ~70-75 Spiro Carbon (C6) ~65-70 O-C H₂ (morpholine ring) ~55-60 N-C H₂ (butyl chain) ~50-55 N-C H₂ (morpholine ring) ~45-50 N-C H₂ (piperidine ring) ~35-40 C-C H₂-C (piperidine ring) ~28-32 N-CH₂-C H₂- (butyl chain) ~19-22 -C H₂-CH₃ (butyl chain) ~13-15 -C H₃ (butyl chain)
-
Rationale: The predicted chemical shifts are based on established ranges for similar aliphatic heterocyclic systems.[6][7] The butyl group will show characteristic upfield signals, while protons and carbons adjacent to the heteroatoms (O, N) will be deshielded and appear further downfield. 2D NMR experiments (COSY, HSQC) would be employed to definitively assign these correlations.
FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 3350 - 3310 N-H Stretch Secondary Amine (N9-H) 2950 - 2840 C-H Stretch Aliphatic (sp³ C-H) 1250 - 1020 C-N Stretch Aliphatic Amine 1150 - 1050 C-O-C Stretch Aliphatic Ether
-
Rationale: The presence of a single, weak-to-moderate band in the 3350-3310 cm⁻¹ region is a key indicator of a secondary amine.[2] The strong C-H stretching bands below 3000 cm⁻¹ will confirm the aliphatic nature of the scaffold. The C-O-C stretch of the morpholine ring is also a key diagnostic peak.[8]
HRMS provides an extremely accurate measurement of the molecular weight, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern gives further structural clues.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire data in positive ion mode using a soft ionization technique like Electrospray Ionization (ESI).
-
Calibrate the instrument using an internal standard to ensure high mass accuracy.[9]
-
Expected Results:
-
Molecular Ion: A prominent ion peak at m/z [M+H]⁺ ≈ 213.1967. The odd nominal mass of the protonated molecule is consistent with the nitrogen rule for a compound with two nitrogen atoms.[10]
-
Major Fragmentation Pathways: The primary fragmentation mechanism for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[11]
-
Loss of a propyl radical from the N-butyl group.
-
Cleavage within the piperidine or morpholine rings adjacent to the nitrogen atoms, leading to characteristic ring-opened fragments.
Significance and Conclusion for Drug Development
The 1-oxa-4,9-diazaspiro[5.5]undecane core is a valuable scaffold in modern drug discovery. Its inherent three-dimensionality and the ability to introduce diverse substituents at two distinct nitrogen atoms allow for fine-tuning of pharmacological and pharmacokinetic properties.[12] Derivatives of this core have shown promise as potent and selective modulators of various biological targets, including opioid and sigma receptors for the treatment of pain.[2][3]
The characterization of novel derivatives such as 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is a critical exercise in exploring new chemical space. The predictive data and detailed experimental workflows presented in this guide provide a robust framework for its synthesis and comprehensive analysis. By systematically applying these methodologies, researchers can confidently elucidate the structure and properties of this and other novel spirocyclic compounds, accelerating their evaluation in drug discovery programs.
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